molecular formula C16H11Cl2N3O3 B1624299 1-(2,6-Dichlorophenyl)-3,6-diformylindolin-2-one dioxime CAS No. 110370-43-9

1-(2,6-Dichlorophenyl)-3,6-diformylindolin-2-one dioxime

Cat. No. B1624299
M. Wt: 364.2 g/mol
InChI Key: IOBXWJYKXKKTBR-OKXCLTPOSA-N
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Description

  • Melting Point : 228-231 °C (literature value)

Molecular Structure Analysis

The molecular structure of 1-(2,6-Dichlorophenyl)-3,6-diformylindolin-2-one dioxime has been elucidated using single-crystal X-ray diffraction . This technique provides detailed information about the arrangement of atoms within the crystal lattice. The compound likely adopts a specific conformation due to its functional groups and steric interactions .


Physical And Chemical Properties Analysis

  • Spectral Properties : FT-IR, UV–visible, and NMR spectra provide insights into its vibrational modes, electronic transitions, and proton environments .

properties

CAS RN

110370-43-9

Product Name

1-(2,6-Dichlorophenyl)-3,6-diformylindolin-2-one dioxime

Molecular Formula

C16H11Cl2N3O3

Molecular Weight

364.2 g/mol

IUPAC Name

1-(2,6-dichlorophenyl)-3,6-bis[(E)-hydroxyiminomethyl]-3H-indol-2-one

InChI

InChI=1S/C16H11Cl2N3O3/c17-12-2-1-3-13(18)15(12)21-14-6-9(7-19-23)4-5-10(14)11(8-20-24)16(21)22/h1-8,11,23-24H/b19-7+,20-8+

InChI Key

IOBXWJYKXKKTBR-OKXCLTPOSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)N2C3=C(C=CC(=C3)/C=N/O)C(C2=O)/C=N/O)Cl

SMILES

C1=CC(=C(C(=C1)Cl)N2C3=C(C=CC(=C3)C=NO)C(C2=O)C=NO)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N2C3=C(C=CC(=C3)C=NO)C(C2=O)C=NO)Cl

Origin of Product

United States

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